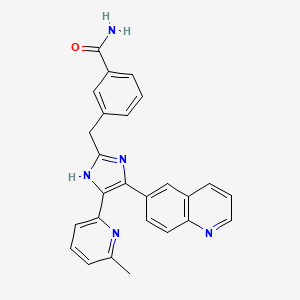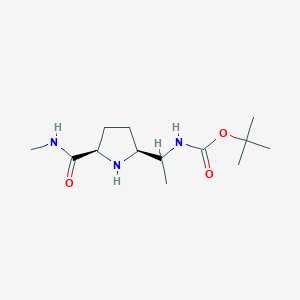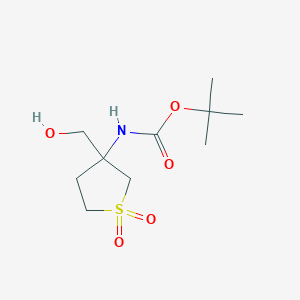
tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate is a compound that features a tert-butyl carbamate group attached to a tetrahydrothiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate typically involves the reaction of a suitable thiophene derivative with tert-butyl carbamate. One common method involves the use of di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficiency and sustainability . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfone group can be reduced to a sulfide under appropriate conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the sulfone group can produce sulfides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in palladium-catalyzed cross-coupling reactions to form N-Boc-protected anilines .
Biology
In biological research, this compound can be used to study the effects of carbamate derivatives on various biological systems. Its unique structure allows for the exploration of new biochemical pathways and interactions.
Medicine
In medicine, this compound may have potential applications as a drug precursor or as a protective group in drug synthesis. Its stability and reactivity make it a valuable tool in medicinal chemistry.
Industry
In industrial applications, this compound can be used in the production of polymers and other materials. Its reactivity allows for the modification of polymer properties, making it useful in the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfone group may also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the tetrahydrothiophene ring.
tert-Butyl (3-(hydroxymethyl)phenyl)carbamate: Similar structure but with a phenyl ring instead of a tetrahydrothiophene ring.
Uniqueness
The uniqueness of tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate lies in its combination of a carbamate group with a tetrahydrothiophene ring
Propiedades
Fórmula molecular |
C10H19NO5S |
|---|---|
Peso molecular |
265.33 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(hydroxymethyl)-1,1-dioxothiolan-3-yl]carbamate |
InChI |
InChI=1S/C10H19NO5S/c1-9(2,3)16-8(13)11-10(6-12)4-5-17(14,15)7-10/h12H,4-7H2,1-3H3,(H,11,13) |
Clave InChI |
CDAWIJDODVVYNS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CCS(=O)(=O)C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl (7-azaspiro[3.5]nonan-1-yl)carbamate](/img/structure/B15279688.png)
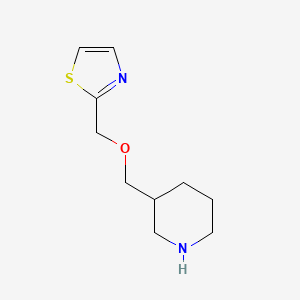

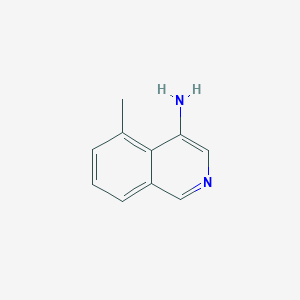
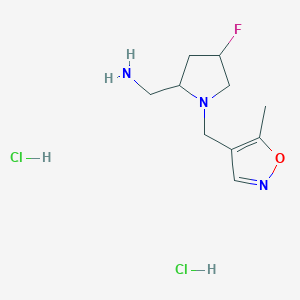
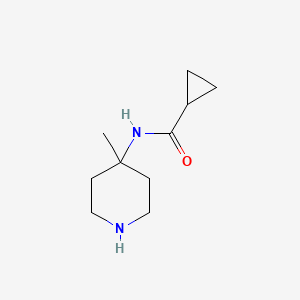
![5'-(tert-Butyl) 3'-ethyl 6',7'-dihydrospiro[cyclopropane-1,4'-pyrazolo[4,3-c]pyridine]-3',5'(2'H)-dicarboxylate](/img/structure/B15279726.png)
![1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B15279730.png)
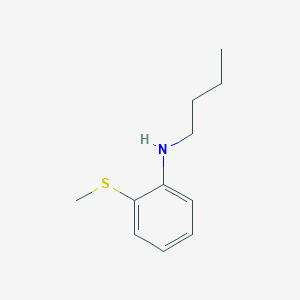
![3-Bromo-6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15279747.png)
![5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one](/img/structure/B15279761.png)
